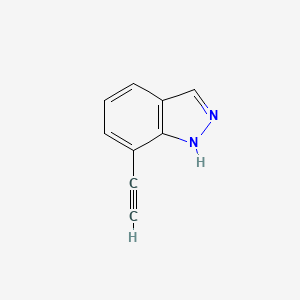

7-Ethynyl-1H-indazole

Descripción general

Descripción

7-Ethynyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of an ethynyl group at the 7th position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynyl-1H-indazole typically involves the following steps:

Starting Material: The synthesis begins with commercially available 1H-indazole.

Bromination: The 7th position of the indazole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2) and a copper co-catalyst (such as CuI) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere (argon or nitrogen) and at elevated temperatures (around 60-80°C).

Deprotection: The trimethylsilyl protecting group is removed using a mild base like potassium carbonate (K2CO3) in methanol, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 7-Ethynyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions other than the ethynyl group.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

Reduction: Pd/C catalyst under hydrogen gas at room temperature or slightly elevated temperatures.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.

Reduction: Formation of 7-ethyl-1H-indazole.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

7-Ethynyl-1H-indazole has a broad range of applications across various scientific disciplines:

| Field | Application |

|---|---|

| Chemistry | Acts as a building block for synthesizing complex heterocycles; functions as a ligand in coordination chemistry. |

| Biology | Investigated for its inhibitory effects on various enzymes and receptors, including kinases and GPCRs. |

| Medicine | Explored for anticancer, anti-inflammatory, and antimicrobial properties; shows promise as a therapeutic agent. |

| Industry | Utilized in developing novel materials like organic semiconductors with unique electronic properties. |

Antitumor Activity

- Indazole Derivatives : A study demonstrated that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines (A549, K562, PC-3, Hep-G2) with IC50 values indicating effective inhibition . For instance:

- Selective Estrogen Receptor Degraders (SERDs) : Research identified several indazole derivatives as potent SERDs with enhanced degradation efficacy against estrogen receptors . Notably:

- IDO1 Inhibition : Another study focused on indazole derivatives targeting indoleamine 2,3-dioxygenase 1 (IDO1), crucial for tumor immune evasion. Compound 120 showed remarkable IDO1 inhibitory activity with an IC50 value of 5.3 µM .

Mecanismo De Acción

The mechanism of action of 7-Ethynyl-1H-indazole varies depending on its application:

Anticancer Activity: It inhibits the activity of specific kinases involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells.

Anti-inflammatory Activity: It modulates the activity of inflammatory mediators like cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Antimicrobial Activity: It disrupts the integrity of microbial cell membranes and inhibits the synthesis of essential biomolecules, leading to cell death.

Molecular Targets and Pathways:

Kinases: Inhibition of kinases like Bcl-2, p53/MDM2 pathway.

GPCRs: Modulation of GPCR signaling pathways.

COX Enzymes: Inhibition of COX-1 and COX-2 enzymes.

Comparación Con Compuestos Similares

1H-Indazole: The parent compound without the ethynyl group.

7-Bromo-1H-indazole: A brominated derivative used as an intermediate in the synthesis of 7-Ethynyl-1H-indazole.

7-Ethyl-1H-indazole: A reduced form of this compound.

Comparison:

1H-Indazole: Lacks the unique reactivity imparted by the ethynyl group, making it less versatile in synthetic applications.

7-Bromo-1H-indazole: More reactive towards nucleophilic substitution reactions but lacks the potential for further functionalization provided by the ethynyl group.

7-Ethyl-1H-indazole:

Actividad Biológica

7-Ethynyl-1H-indazole is a derivative of indazole, a heterocyclic compound recognized for its potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Target Pathways

this compound primarily exerts its effects through modulation of key signaling pathways involved in cell proliferation and apoptosis. Notably, it has been shown to interact with the p53/MDM2 pathway, which is critical for regulating the cell cycle and promoting apoptosis in cancer cells.

Cellular Effects

The compound influences various cellular processes:

- Inhibition of Cell Proliferation : It has demonstrated significant inhibitory effects on cancer cell lines, leading to reduced cell growth.

- Induction of Apoptosis : The compound can trigger programmed cell death by inhibiting anti-apoptotic proteins such as Bcl2, thereby promoting the apoptosis of cancer cells .

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitumor Efficacy :

- Antifungal Properties :

- Mechanistic Insights :

Propiedades

IUPAC Name |

7-ethynyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-7-4-3-5-8-6-10-11-9(7)8/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRGQMHAEDLRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.